molecular formula C18H22ClNO2 B4403105 N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B4403105
M. Wt: 319.8 g/mol
InChI Key: PCAIUBSNFTVKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is an organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride typically involves multiple steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

    Etherification: The benzyloxy group is then introduced to the phenoxyethylamine backbone through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction can produce primary or secondary amines.

    Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic ring.

Scientific Research Applications

N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(benzyloxy)phenoxy]ethyl}amine: Lacks the prop-2-en-1-amine group, making it less versatile in chemical reactions.

    N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine: Without the hydrochloride, it may have different solubility and stability properties.

Properties

IUPAC Name

N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-2-12-19-13-14-20-17-10-6-7-11-18(17)21-15-16-8-4-3-5-9-16;/h2-11,19H,1,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAIUBSNFTVKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 3
N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.